molecular formula C15H15BrN2O3 B5116586 4-methyl-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide

4-methyl-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide

Cat. No. B5116586
M. Wt: 351.19 g/mol
InChI Key: VBPDVTBQHNZEBN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide, commonly known as MTT, is a yellow tetrazolium dye used in biochemical and physiological research as a marker for cell viability. MTT is a widely used assay for measuring cell proliferation, cytotoxicity, and apoptosis.

Mechanism of Action

MTT is reduced by mitochondrial dehydrogenases in living cells to formazan, which accumulates in the cytoplasm. The reduction of MTT to formazan is a measure of mitochondrial activity, which is directly proportional to cell viability. The amount of formazan produced is proportional to the number of viable cells in the sample.
Biochemical and Physiological Effects:
MTT is a non-toxic compound that does not affect cell viability or metabolic activity. The reduction of MTT to formazan is a measure of mitochondrial activity, which is directly proportional to cell viability. The MTT assay is a reliable indicator of cell viability, as it is based on the metabolic activity of living cells.

Advantages and Limitations for Lab Experiments

The MTT assay is a simple, reliable, and cost-effective method for measuring cell viability. The assay is widely used in scientific research as a marker for cell viability, as it is based on the metabolic activity of living cells. However, the MTT assay has some limitations. The assay is not suitable for measuring cell death, as dead cells cannot reduce MTT to formazan. The assay is also affected by the presence of certain compounds, such as antioxidants and reducing agents, which can interfere with the reduction of MTT to formazan.

Future Directions

There are several future directions for the use of MTT in scientific research. One direction is the development of new MTT analogs that can overcome the limitations of the assay. Another direction is the use of MTT in high-throughput screening assays for drug discovery. MTT can be used to screen large libraries of compounds for their effects on cell viability, which can lead to the identification of new drugs for the treatment of diseases. Finally, MTT can be used in combination with other assays, such as flow cytometry and microscopy, to provide a more comprehensive analysis of cell viability and function.

Synthesis Methods

MTT is synthesized by the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) with 3-nitro-4-methylbenzaldehyde in the presence of pyridine. The reaction produces a yellow-colored MTT compound, which is purified by recrystallization.

Scientific Research Applications

MTT is widely used in scientific research as a marker for cell viability. The MTT assay is used to measure the metabolic activity of cells, which is a reliable indicator of cell viability. The assay is based on the ability of living cells to reduce MTT to formazan, a purple-colored compound, which can be quantified spectrophotometrically. The MTT assay is used to measure cell proliferation, cytotoxicity, and apoptosis in a wide range of cell types, including cancer cells, stem cells, and primary cells.

properties

IUPAC Name

1-(4-methyl-3-nitrophenyl)-2-(4-methylpyridin-1-ium-1-yl)ethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N2O3.BrH/c1-11-5-7-16(8-6-11)10-15(18)13-4-3-12(2)14(9-13)17(19)20;/h3-9H,10H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPDVTBQHNZEBN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C=C1)CC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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